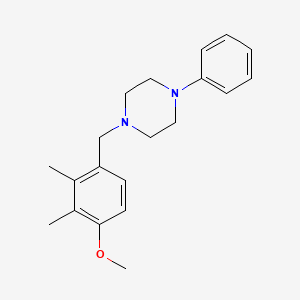![molecular formula C18H14ClFO3 B5786360 6-CHLORO-4-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B5786360.png)
6-CHLORO-4-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-ethyl-7-[(4-fluorophenyl)methoxy]-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, such as 4-ethyl-7-hydroxy-2H-chromen-2-one and 4-fluorobenzyl chloride.
Etherification Reaction: The 4-ethyl-7-hydroxy-2H-chromen-2-one undergoes an etherification reaction with 4-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to form 4-ethyl-7-[(4-fluorophenyl)methoxy]-2H-chromen-2-one.
Chlorination: The final step involves the chlorination of the compound using a chlorinating agent, such as thionyl chloride, to introduce the chloro substituent at the 6-position, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques, such as continuous flow reactors and automated synthesis, may be employed to enhance production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4-ethyl-7-[(4-fluorophenyl)methoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro, ethyl, and fluorophenylmethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide, hydrochloric acid, and various organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.
Applications De Recherche Scientifique
6-Chloro-4-ethyl-7-[(4-fluorophenyl)methoxy]-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the fields of oncology, neurology, and infectious diseases.
Industry: The compound is used in the development of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 6-chloro-4-ethyl-7-[(4-fluorophenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes, receptors, and cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate enzymes, alter receptor signaling, or affect gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethyl-7-[(4-fluorophenyl)methoxy]-2H-chromen-2-one: Lacks the chloro substituent, which may affect its chemical reactivity and biological activity.
6-Chloro-4-ethyl-2H-chromen-2-one: Lacks the fluorophenylmethoxy group, resulting in different properties and applications.
7-[(4-Fluorophenyl)methoxy]-2H-chromen-2-one: Lacks both the chloro and ethyl substituents, leading to distinct chemical and biological characteristics.
Uniqueness
The presence of the chloro, ethyl, and fluorophenylmethoxy groups in 6-chloro-4-ethyl-7-[(4-fluorophenyl)methoxy]-2H-chromen-2-one makes it unique compared to similar compounds
Propriétés
IUPAC Name |
6-chloro-4-ethyl-7-[(4-fluorophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFO3/c1-2-12-7-18(21)23-16-9-17(15(19)8-14(12)16)22-10-11-3-5-13(20)6-4-11/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLDPNRWOYZQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-FLUOROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B5786277.png)
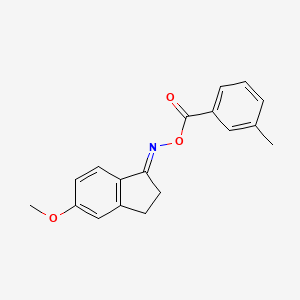
![4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5786290.png)
![N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5786328.png)
![N-[4-(phenylamino)phenyl]benzenesulfonamide](/img/structure/B5786330.png)
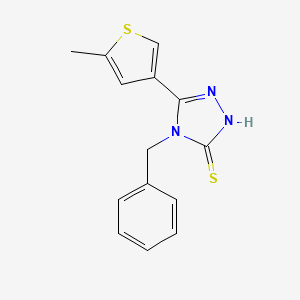
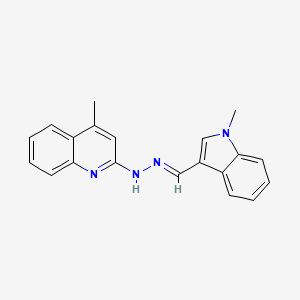
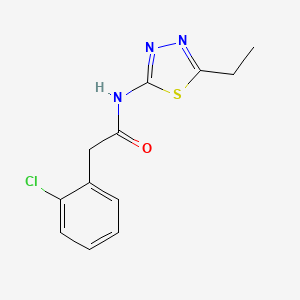
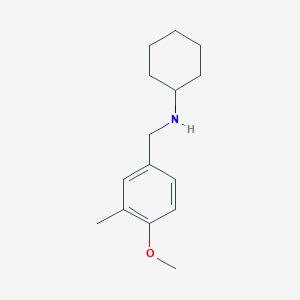
![(Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE](/img/structure/B5786357.png)
![N-[(5-bromo-2,4-dimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B5786368.png)
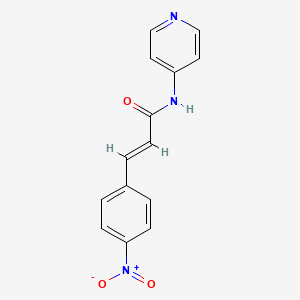
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide](/img/structure/B5786382.png)
